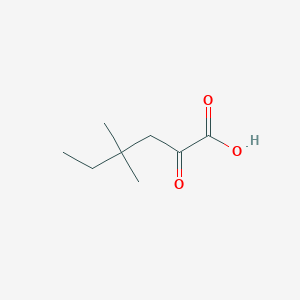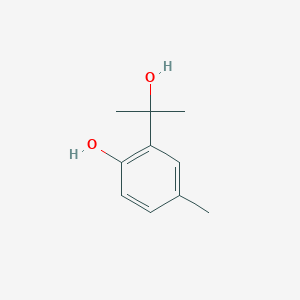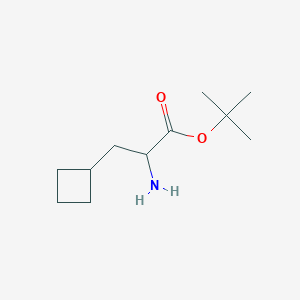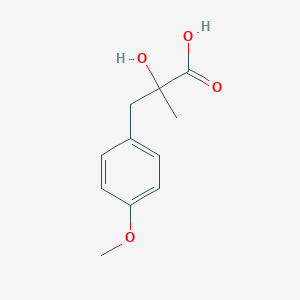
4,4-Dimethyl-2-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the fourth carbon and a keto group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxohexanoic acid typically involves the alkylation of a suitable precursor, such as 2-oxohexanoic acid, with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl groups are introduced at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the methylation reactions under milder conditions, improving yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group, forming 4,4-dimethyl-2-hydroxyhexanoic acid.
Substitution: The methyl groups can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.
Major Products:
Oxidation: 4,4-Dimethyl-2,3-dioxohexanoic acid.
Reduction: 4,4-Dimethyl-2-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4-Dimethyl-2-oxohexanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-oxohexanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity. The presence of the keto group allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
4,4-Dimethyl-2-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of a keto group.
4,4-Dimethyl-3-oxohexanoic acid: The keto group is at the third carbon instead of the second.
Hexanoic acid derivatives: Various derivatives with different substituents at the fourth carbon.
Uniqueness: 4,4-Dimethyl-2-oxohexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
195433-58-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4,4-dimethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,3)5-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
LPWNRRAEBMQJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)






![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)

